N-(1H-benzotriazol-1-ylmethyl)-3,5-dinitroaniline
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Overview
Description
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This particular compound is characterized by the presence of a benzotriazole moiety linked to a dinitroaniline structure, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE typically involves the reaction of benzotriazole with 3,5-dinitroaniline under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The dinitroaniline structure may also contribute to the compound’s biological activity by interacting with specific cellular pathways.
Comparison with Similar Compounds
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE can be compared with other benzotriazole derivatives such as:
N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-2-METHYLANILINE: This compound has a similar benzotriazole moiety but differs in the substitution pattern on the aniline ring.
N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides: These compounds have a benzotriazole moiety linked to a benzodiazepine structure, showing different biological activities.
The uniqueness of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE lies in its specific substitution pattern and the presence of both benzotriazole and dinitroaniline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N6O4 |
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Molecular Weight |
314.26 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3,5-dinitroaniline |
InChI |
InChI=1S/C13H10N6O4/c20-18(21)10-5-9(6-11(7-10)19(22)23)14-8-17-13-4-2-1-3-12(13)15-16-17/h1-7,14H,8H2 |
InChI Key |
XQUPXHOIVKCWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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